![molecular formula C9H5ClF3NO2 B12854015 2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core substituted with chloromethyl and trifluoromethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-aminophenols and carboxylic acids or their derivatives.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a Lewis acid catalyst.
Introduction of the Trifluoromethoxy Group: Trifluoromethoxylation can be achieved using trifluoromethyl ethers or other trifluoromethoxylation reagents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]oxazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Biology: It can be used as a probe or reagent in chemical biology studies to investigate biological pathways and mechanisms.
作用机制
The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .
相似化合物的比较
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
6-(Trifluoromethoxy)benzo[d]oxazole:
2-(Methyl)-6-(trifluoromethoxy)benzo[d]oxazole: Substitution of the chloromethyl group with a methyl group can lead to different reactivity and applications.
Uniqueness
2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both chloromethyl and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups can enhance its utility in various applications, making it a valuable compound for research and development .
属性
分子式 |
C9H5ClF3NO2 |
|---|---|
分子量 |
251.59 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5ClF3NO2/c10-4-8-14-6-2-1-5(3-7(6)15-8)16-9(11,12)13/h1-3H,4H2 |
InChI 键 |
XHUVWVYFRSAJCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


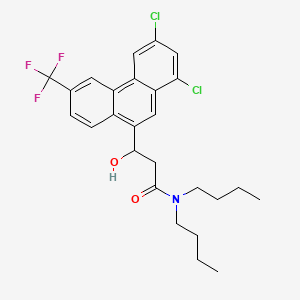
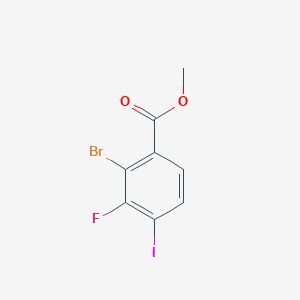
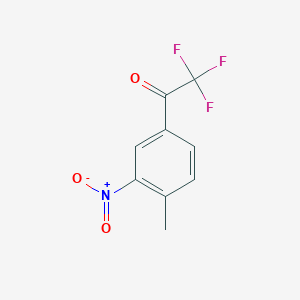
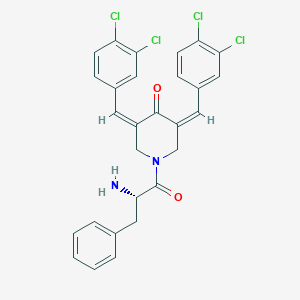

![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)

![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854000.png)
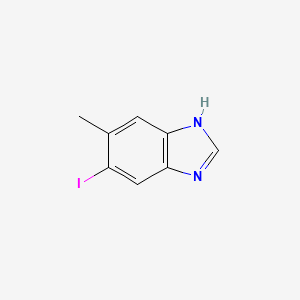

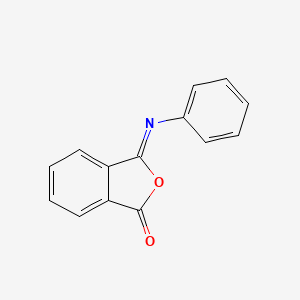
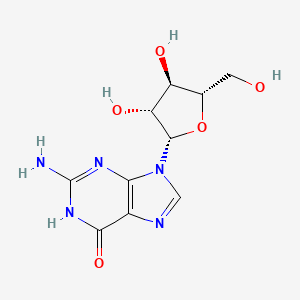
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)
